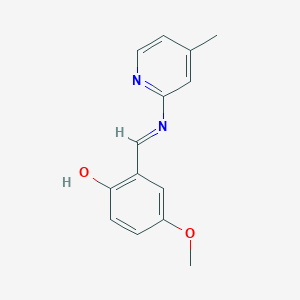

(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol

Description

(E)-4-Methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol is a Schiff base characterized by a methoxy-substituted phenolic ring connected via an imine (-C=N-) linkage to a 4-methylpyridin-2-yl moiety. Schiff bases of this class are notable for their diverse applications, including catalysis, coordination chemistry, and biological activities such as antimicrobial and anticancer properties . The (E)-configuration of the imine bond is critical for stabilizing planar molecular geometries, which facilitate intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and metal chelation .

Synthesis typically involves condensation of 4-methoxysalicylaldehyde derivatives with substituted amines under reflux in ethanol or methanol.

Properties

IUPAC Name |

4-methoxy-2-[(4-methylpyridin-2-yl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-5-6-15-14(7-10)16-9-11-8-12(18-2)3-4-13(11)17/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIVLNXCGFAGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N=CC2=C(C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 4-methyl-2-aminopyridine. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach for synthesizing Schiff bases involves similar condensation reactions under controlled conditions. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methoxy and imine groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol typically involves the condensation reaction between 4-methoxy-2-formylphenol and 4-methylpyridin-2-amine. The resulting compound can be characterized using various techniques:

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups through characteristic absorption bands.

- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure by analyzing the magnetic properties of atomic nuclei.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Determines the molecular weight and structure by separating and identifying compounds based on their mass-to-charge ratio.

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. In a study measuring antioxidant activity using the DPPH method, the compound demonstrated an effective scavenging ability with an EC50 value of approximately 10.46 ppm, indicating its potential for use in preventing oxidative stress-related diseases .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its metal complexes have been investigated for their effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agricultural chemistry .

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit neuroinflammation and protect dopaminergic neurons in models of neurodegeneration, which could have implications for treating diseases like Parkinson's and Alzheimer's .

Material Science Applications

- Polymer Chemistry : Due to its functional groups, this compound can serve as a monomer or additive in polymer synthesis. Its ability to form stable complexes with metals makes it suitable for enhancing the properties of polymers used in coatings and adhesives .

- Photoactive Materials : The compound's structural characteristics allow it to be explored as a photoactive agent in photonic applications. Its potential as a photoinitiator in UV-curable coatings can lead to advancements in printing technologies and electronic devices .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers synthesized this compound and tested its antioxidant capabilities against standard antioxidants like ascorbic acid. The results indicated that the compound not only scavenged free radicals effectively but also exhibited lower cytotoxicity compared to traditional antioxidants.

Case Study 2: Neuroprotective Mechanism

A study focused on the neuroprotective effects of this compound on MPTP-induced neurotoxicity in mice. The findings revealed that treatment with the compound significantly reduced dopaminergic neuron loss and inflammation markers compared to control groups, highlighting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol involves its ability to coordinate with metal ions. The imine group (-C=N-) and the hydroxyl group (-OH) can form stable complexes with metal ions, which can alter the compound’s photophysical properties. This coordination ability is crucial for its applications as a fluorescent probe and in biological assays .

Comparison with Similar Compounds

Key Observations :

- Pyridinyl substituents (as in the target compound) enable stronger metal coordination compared to purely aromatic substituents (e.g., p-tolyl) .

- Electron-withdrawing groups (e.g., CF₃) reduce electron density at the imine nitrogen, altering reactivity and spectroscopic profiles .

Spectroscopic and Computational Data

Spectroscopic Signatures

- IR Spectroscopy : The target compound exhibits characteristic bands at ~1610 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (O–H stretch), consistent with related Schiff bases .

- UV-Vis: Absorption maxima (~320–350 nm) arise from π→π* transitions in the conjugated imine-phenol system. Pyridinyl substituents cause red shifts (~10–15 nm) compared to phenyl analogs due to extended conjugation .

Quantum Chemical Calculations

DFT studies on analogs reveal:

- HOMO-LUMO Gaps: (E)-4-Methoxy-2-[(p-tolylimino)methyl]phenol has a gap of ~4.2 eV, indicative of moderate charge transfer capacity. Pyridinyl substitution narrows this gap (~3.8 eV), enhancing electron delocalization .

- Molecular Electrostatic Potential (MEP): Pyridinyl derivatives show localized negative charge at the imine nitrogen, favoring protonation or metal coordination .

Antioxidant and Anticancer Activity

Schiff bases with electron-donating groups (e.g., methoxy) exhibit radical scavenging activity (IC₅₀: 20–50 μM in DPPH assays). The target compound’s pyridinyl group may enhance activity via improved solubility and membrane permeability . Metal complexes of related Schiff bases (e.g., Co(III) with pyridine ligands) show cytotoxicity against cancer cell lines (IC₅₀: 15–30 μM) .

Corrosion Inhibition

Analogous compounds like (E)-4-((naphthalen-2-ylimino)methyl)phenol inhibit mild steel corrosion in acidic media (efficiency: ~85–90% at 1 mM). Pyridinyl substituents likely improve adsorption on metal surfaces via lone-pair interactions .

Biological Activity

The compound (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol is a Schiff base derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antioxidant, anti-cancer, and antibacterial properties.

Synthesis Method

The synthesis of this compound typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 4-methylpyridin-2-amine. The reaction is performed under reflux conditions in an organic solvent, such as ethanol, often catalyzed by acetic acid. The resulting product is purified through recrystallization techniques.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

- FTIR Spectroscopy : Used to identify functional groups by observing characteristic absorption bands.

- NMR Spectroscopy : Provides information about the molecular structure through chemical shifts.

- GC-MS : Confirms the molecular weight and purity of the compound.

Yield and Physical Properties

The synthesis typically yields a solid product with a melting point ranging from 128-130 °C. The compound is slightly soluble in water but completely soluble in alkaline solutions.

Antioxidant Activity

Antioxidant activity is crucial for assessing the potential health benefits of compounds. The antioxidant capacity of this compound can be evaluated using the DPPH assay, which measures the ability to scavenge free radicals:

| Method | EC50 Value (ppm) |

|---|---|

| DPPH Assay | 10.46 |

The low EC50 value indicates significant antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-Cancer Activity

Research has shown that related compounds exhibit anti-cancer properties. For instance, a study on similar Schiff bases indicated their capability to inhibit colon cancer cell growth through mechanisms involving apoptosis pathways. Notably, compounds demonstrated increased expression levels of death receptors and caspase activity while decreasing proliferation markers .

Case Study: Colon Cancer

A specific case study highlighted the effects of a closely related compound on colon cancer cell lines:

- Mechanism : Induction of apoptosis via upregulation of DR5 and DR6.

- Results : Significant inhibition of tumor growth was observed, indicating that this compound may have similar effects .

Antibacterial Activity

In addition to antioxidant and anti-cancer activities, the antibacterial potential of Schiff bases has been explored. Preliminary studies indicate that these compounds exhibit selective antibacterial effects against Gram-positive bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings suggest that this compound could be effective against certain bacterial infections .

Q & A

Q. What are the common synthetic routes for (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol, and how are intermediates characterized?

The compound is typically synthesized via Schiff base formation by condensing 4-methoxysalicylaldehyde with 4-methylpyridin-2-amine under mild acidic or reflux conditions. Key steps include:

- Reaction Setup : Mix equimolar ratios of aldehyde and amine in ethanol, catalyzed by acetic acid (1–2 drops) at 60–80°C for 4–6 hours .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Intermediate Characterization : Use FTIR to confirm imine bond formation (C=N stretch at ~1600–1640 cm⁻¹) and NMR (¹H/¹³C) to verify regiochemistry. LC-MS ensures purity (>95%) .

Q. What spectroscopic methods are employed to confirm the structural integrity of this compound?

- ¹H NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm), phenolic OH (δ ~12–13 ppm, exchangeable), and imine proton (δ ~8.5 ppm). Aromatic protons from the pyridine and phenyl rings appear between δ 6.5–8.5 ppm .

- X-ray Crystallography : Resolves E/Z isomerism and confirms planarity of the imine bond. Lattice parameters (e.g., space group, unit cell dimensions) validate molecular packing .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- pH Stability : Incubate solutions (DMSO or aqueous buffer) at pH 2–12 for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Differential scanning calorimetry (DSC) detects phase transitions .

Advanced Research Questions

Q. How can computational methods predict the compound’s tautomeric equilibria and electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., enol-imine vs. keto-amine forms). HOMO-LUMO gaps (~3–5 eV) indicate redox activity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for ligand-protein docking studies .

Q. What strategies resolve contradictory data in reaction yields between batch and flow synthesis?

- Batch Synthesis Issues : Trace oxygen or moisture may reduce yields. Use Schlenk-line techniques under inert gas (N₂/Ar) .

- Flow Chemistry Optimization : Continuous flow reactors improve heat/mass transfer. Adjust residence time (e.g., 10–30 minutes) and catalyst loading (0.5–2 mol%) to enhance reproducibility .

Q. How does the compound’s coordination chemistry with transition metals influence its bioactivity?

- Metal Complexation : React with Cu(II), Zn(II), or Fe(III) salts in methanol. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .

- Antimicrobial Assays : Test complexes against Gram-positive/negative bacteria (MIC values via broth dilution). Enhanced activity correlates with metal-ligand charge transfer .

Q. What chromatographic techniques separate positional isomers formed during synthesis?

- HPLC-DAD : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve isomers. Retention times differ by 1–2 minutes .

- GC-MS : Derivatize with BSTFA for volatility. Monitor fragments (e.g., m/z 121 for pyridine moiety) to confirm isomer ratios .

Methodological Considerations

- Contradiction Analysis : Conflicting spectral data (e.g., unexpected NOEs in NMR) may arise from dynamic processes like tautomerism. Variable-temperature NMR (25–80°C) clarifies exchange phenomena .

- Advanced Purification : Preparative HPLC with a water/acetonitrile/TFA mobile phase isolates trace impurities (<1%) for structural elucidation via HR-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.